2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative with a norbornane core structure substituted with three methyl groups (two at position 3 and one at position 2) and a carboxylic acid functional group at position 2. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol (CAS: 76275-38-2) . The compound’s rigid bicyclic framework and steric hindrance from methyl groups influence its physicochemical properties and reactivity, making it relevant in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJEJMGHHBBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113492-50-5 | |
| Record name | 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols .
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile. This reaction often requires elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may include large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution. It is particularly useful in synthesizing pharmaceuticals and specialty chemicals.
Research indicates that this compound exhibits potential biological activities:
- Anti-inflammatory Properties: Similar compounds have shown capabilities to modulate immune responses and inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Therapeutic Applications: It is being explored for its role as a precursor in drug development, particularly in pain management and other therapeutic areas due to its interactions with specific molecular targets.
Analytical Chemistry
As a reference compound in analytical chemistry, 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid can be employed for method development and validation in various analytical techniques.
Case Study 1: Anti-inflammatory Research
Studies have indicated that compounds structurally similar to 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid exhibit significant anti-inflammatory effects by inhibiting protein denaturation and protease activity. These findings highlight the compound's potential for developing anti-inflammatory drugs.
Case Study 2: Drug Development
In ongoing research exploring cannabinoid receptor antagonists, structural analogs of this compound have been investigated for their effectiveness in pain relief and inflammation management. This research underscores the importance of bicyclic compounds in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
- Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol (CAS: 52557-98-9) .
- Key Difference : Lacks the 2-methyl group, reducing steric hindrance at position 2. This structural simplification may enhance solubility and reactivity compared to the 2,3,3-trimethyl variant.
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid
- Formula: C₈H₁₃NO₂ (CAS: 20448-79-7) .
- Key Difference: Substitution of the carboxylic acid with an amino group. This analog acts as a competitive inhibitor of the L-system neutral amino acid transporter at the blood-brain barrier, demonstrating higher affinity (Km = 0.30 µM for phenylalanine transport inhibition) .
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Functional Derivatives
Ester Derivatives
- exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Acrylate (CAS: 5888-33-5) : An ester derivative with applications in polymer chemistry.
- 2-Propenoic Acid, 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester: Found in plant extracts (e.g., oil palm trunk) with a GC-MS abundance of 39.06% .
Amide Derivatives
- 2-Chloro-N-(2,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)acetamide (CAS: 105838-50-4) : Demonstrates the utility of the 2,3,3-trimethylnorbornane core in agrochemical or pharmaceutical intermediates.
Physicochemical Properties and Reactivity
Steric and Electronic Effects
- Steric Hindrance : The 2,3,3-trimethyl substitution introduces significant steric bulk, reducing nucleophilic attack susceptibility at the carboxylic acid group compared to less substituted analogs like 3,3-dimethyl derivatives.
- Solubility: Methyl groups likely decrease aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 2-hydroxy or 2-amino derivatives) .
Comparative Data Table
Biological Activity
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 113492-50-5) is a bicyclic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Physical Properties:
- Boiling Point: Approximately 273.9 °C (predicted)
- Density: 1.045 g/cm³ (predicted)
- pKa: 4.90 (predicted) .
Chemical Structure:
The compound features a bicyclic structure with three methyl groups and a carboxylic acid functional group, which is significant for its biological interactions.
The biological activity of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is largely attributed to its ability to interact with various biomolecular targets through hydrogen bonding and ionic interactions facilitated by its carboxylic acid group. The unique bicyclic structure may enhance its binding affinity and specificity for certain receptors or enzymes .
Anti-inflammatory Properties
Research indicates that compounds similar to 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid may exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. This potential was highlighted in studies assessing the compound's ability to inhibit protein denaturation and protease activity .
Therapeutic Applications
The compound is being explored for its therapeutic potential in various medical applications:
- Pain Management: Its structural analogs have been investigated as cannabinoid receptor antagonists, suggesting possible uses in pain relief and inflammation management .
- Drug Development: As a precursor in organic synthesis, it serves as a building block for developing novel therapeutic agents .
Case Studies
Case Study 1: Protein Interaction Studies
A study evaluated the interaction of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid with proteins involved in inflammatory pathways. The results demonstrated that the compound could effectively inhibit the activity of certain proteases, indicating its potential role as an anti-inflammatory agent .
Case Study 2: Molecular Docking Analysis
Molecular docking studies have suggested that this compound can bind effectively to cannabinoid receptors, particularly CB2 receptors, which are implicated in immune response modulation. This binding was associated with significant changes in receptor activity, suggesting a mechanism through which the compound may exert its biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol | Structure | Potentially lower anti-inflammatory activity due to thiol group |
| 1,2,3-Trimethylbicyclo[2.2.1]heptane | - | Less studied; lacks carboxylic acid functionality |
Q & A
Q. What are the optimal synthetic routes for 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?
Synthesis typically involves multi-step organic reactions, such as cyclization or functional group modifications. For example, bicyclo[2.2.1]heptane derivatives are often synthesized via Diels-Alder reactions or oxidative decarboxylation . Key intermediates can be characterized using:
- IR spectroscopy to confirm carbonyl or hydroxyl groups.
- 1H/13C NMR to resolve bicyclic frameworks and substituents .
- X-ray crystallography for absolute stereochemical confirmation .
Q. Reagents and Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Diels-Alder catalysts (e.g., Lewis acids) | Bicyclic framework formation |
| Oxidation | KMnO₄, CrO₃ | Carboxylic acid generation |
| Reduction | LiAlH₄, NaBH₄ | Functional group modulation |
Q. How is the stereochemical configuration of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid confirmed experimentally?
Stereochemical analysis involves:
- Chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers .
- Optical rotation measurements to compare observed values with literature data .
- NOESY NMR to determine spatial proximity of substituents on the bicyclic scaffold .
Advanced Research Questions
Q. What are the mechanistic implications of substituent positioning on the bicyclo[2.2.1]heptane scaffold in chemical reactions?
The rigid bicyclic framework imposes steric constraints, directing reactivity. For example:
- 3,3-Dimethyl groups hinder nucleophilic attack at the bridgehead, favoring exo-product formation .
- Carboxylic acid groups participate in hydrogen bonding, influencing reaction kinetics in cycloadditions .
Studies using isotopic labeling (e.g., ²H or ¹³C) can track regioselectivity in derivatization reactions .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
- Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution) to optimize interactions with biological targets .
- Molecular docking identifies binding affinities for enzymes like cyclooxygenase (COX) or proteases .
Example workflow:
Generate 3D conformers of the bicyclic core.
Screen against target protein libraries (e.g., PDB).
Validate top candidates via in vitro assays.
Q. What analytical techniques resolve contradictions in reported biological activities of bicyclo[2.2.1]heptane derivatives?
Discrepancies in bioactivity data may arise from:
- Impurity profiles : Use LC-MS to verify compound purity (>95%) .
- Stereochemical variability : Compare enantiomer-specific activity using chiral separations .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability .
Case Study : A Cr(III) complex of a related bicycloheptane carboxylic acid showed antibacterial activity against E. coli (MIC = 12.5 µg/mL), but reproducibility required strict control of metal-ligand stoichiometry .
Q. How can oxidative decarboxylation be leveraged to quantify 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid in complex matrices?
Oxidative decarboxylation with NaOCl or H₂O₂ converts the carboxylic acid to CO₂, which is quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
